Pentan-3-yl formate
Overview
Description
Pentan-3-yl formate, also known as 3-pentyl formate, is an organic compound with the molecular formula C6H12O2. It is an ester formed from pentan-3-ol and formic acid. This compound is characterized by its pleasant fruity odor, making it useful in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentan-3-yl formate can be synthesized through the esterification reaction between pentan-3-ol and formic acid. The reaction typically involves heating the alcohol and acid in the presence of an acid catalyst such as sulfuric acid to facilitate the formation of the ester. The reaction can be represented as follows:
C5H11OH+HCOOH→C6H12O2+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Pentan-3-yl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into pentan-3-ol and formic acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Pentan-3-ol and formic acid.
Oxidation: Pentanoic acid and formic acid.
Reduction: Pentan-3-ol.
Scientific Research Applications
Pentan-3-yl formate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the flavor and fragrance industry due to its pleasant odor, and in the production of other esters and chemicals
Mechanism of Action
The mechanism of action of pentan-3-yl formate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release formic acid and pentan-3-ol, which can then participate in further biochemical reactions. The formic acid produced can act as a reducing agent, while pentan-3-ol can be metabolized in the body .
Comparison with Similar Compounds
Ethyl formate: Another ester with a fruity odor, used in flavorings and as a solvent.
Butyl formate: Similar in structure and used in similar applications.
Isopentyl formate: Known for its strong banana-like odor, used in the fragrance industry.
Uniqueness: Pentan-3-yl formate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its pleasant odor and reactivity make it valuable in various industrial and research applications .
Properties
IUPAC Name |
pentan-3-yl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-6(4-2)8-5-7/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJOAYHERILFIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551741 | |
Record name | Pentan-3-yl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20551741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58368-67-5 | |
Record name | Pentan-3-yl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20551741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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